molecular formula C9H17N3O B13299514 2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol

2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol

Cat. No.: B13299514
M. Wt: 183.25 g/mol
InChI Key: YOOXQWXKWRWBSC-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol typically involves the reaction of 3-methyl-1H-pyrazole with 2-chloro-2-methylpropan-1-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring and an amino alcohol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-methyl-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propan-1-ol

InChI

InChI=1S/C9H17N3O/c1-7-8(5-11-12-7)4-10-9(2,3)6-13/h5,10,13H,4,6H2,1-3H3,(H,11,12)

InChI Key

YOOXQWXKWRWBSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNC(C)(C)CO

Origin of Product

United States

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